L-allo-threonine L-allo-threonine L-allothreonine is the L-enantiomer of allothreonine. It has a role as an Escherichia coli metabolite and a Saccharomyces cerevisiae metabolite. It is an allothreonine and a L-alpha-amino acid. It is an enantiomer of a D-allothreonine. It is a tautomer of a L-allothreonine zwitterion.
L-Allothreonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Allothreonine is a natural product found in Puccinia graminis, Viscum album, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28954-12-3
VCID: VC21537873
InChI: InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1
SMILES: CC(C(C(=O)O)N)O
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

L-allo-threonine

CAS No.: 28954-12-3

Cat. No.: VC21537873

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

L-allo-threonine - 28954-12-3

CAS No. 28954-12-3
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name (2S,3S)-2-amino-3-hydroxybutanoic acid
Standard InChI InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1
Standard InChI Key AYFVYJQAPQTCCC-HRFVKAFMSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)O)N)O
SMILES CC(C(C(=O)O)N)O
Canonical SMILES CC(C(C(=O)O)N)O
Melting Point 256 °C

PropertyValueReference
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Physical StateSolid
Melting Point272°C (decomposition) or 256°C
Optical Rotation+9.0° (c=2 in H2O) at 23°C
SolubilitySlightly soluble in water
pKa ValuespK1: 2.108(+1); pK2: 9.096(0) at 25°C
AppearanceWhite to off-white crystalline powder
CAS Registry Number28954-12-3 (L-form)

The compound's limited water solubility and high melting point reflect its zwitterionic nature and capacity for hydrogen bonding, properties characteristic of amino acids . Its distinctive optical rotation provides a useful parameter for assessing purity and stereochemical integrity .

Occurrence and Biological Significance

Natural Distribution

L-allo-threonine occurs naturally in various biological systems, though at significantly lower concentrations than the proteinogenic L-threonine. It has been identified as a metabolite in both prokaryotic and eukaryotic organisms, including Escherichia coli and Saccharomyces cerevisiae (baker's yeast) . This suggests that the compound plays roles in cellular metabolism across diverse life forms.

Additionally, L-allo-threonine has been documented as a plant metabolite that appears in the human diet in variable concentrations. Its presence depends on multiple factors including plant species, physiological changes during plant growth, senescence, and reactions to environmental stress or changes due to plant transformation . This variability in natural occurrence underscores the compound's responsive nature to environmental and developmental conditions.

Metabolic Role

In metabolic pathways, L-allo-threonine serves as a substrate for several enzymes, most notably Serine hydroxymethyltransferase 1 (SHMT, EC 2.1.2.1), a human cytoplasmic mRNA binding protein . SHMT utilizes pyridoxal 5'-phosphate (PLP) and tetrahydropteroylglutamate (H4PteGlu) as coenzymes and primarily catalyzes the reversible interconversion of serine and glycine .

Beyond its primary function, SHMT also catalyzes, in the absence of H4PteGlu, the retroaldol cleavage of several 3-hydroxyamino acids, including L-allo-threonine . This enzymatic reaction represents a significant metabolic pathway involving L-allo-threonine and highlights its participation in one-carbon metabolism, which is crucial for numerous cellular processes including nucleotide synthesis and methylation reactions .

Research on GlyA, the serine hydroxymethyltransferase from Escherichia coli, has demonstrated the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde . This enzymatic synthesis route represents both a natural metabolic pathway and a potential biotechnological approach for L-allo-threonine production .

Production and Synthesis Methods

Chemical Synthesis Routes

Chemical synthesis routes for L-allo-threonine generally face complications related to the need for protecting groups, harsh reaction conditions, and the generation of waste products. These limitations have spurred interest in more efficient and environmentally friendly enzymatic approaches to L-allo-threonine production .

Enzymatic Production

Enzymatic production methods represent significant advancements in L-allo-threonine synthesis, offering advantages in stereoselectivity, milder reaction conditions, and environmental sustainability. Two particularly noteworthy enzymatic approaches have been documented:

  • Enzymatic Isomerization with Simultaneous Crystallization: This efficient method produces D- and L-allo-threonine with very high purity through enzymatic isomerization of L- or D-threonine and simultaneous crystallization . The isomerization is catalyzed by a purified amino acid racemase (AArac12996) from Pseudomonas putida NBRC12996, which can be readily obtained from a recombinant E. coli strain by secretion into the medium followed by anion exchange chromatography .

    The process achieved impressive results when performed in repetitive batch mode over 55 days at 30°C, yielding 32.4 g L-allo-threonine with excellent diastereomeric excess (de~L-allo>98.4%) and good yield (79%) . The enzyme exhibited remarkable stability under process conditions, resulting in enzyme-specific yields of 1.62 g L-allo-threonine per mg AArac12996 .

  • Enzymatic Formation from Glycine and Acetaldehyde: Another approach involves the diastereospecific formation of L-allo-threonine catalyzed by serine hydroxymethyltransferase GlyA from Escherichia coli . This reaction utilizes glycine and acetaldehyde as substrates and has been studied for application in continuous processes .

    Researchers investigated the effects of organic co-solvents (methanol and acetonitrile) on activity, stability, and diastereoselectivity of the enzyme. Using a continuous enzyme membrane reactor (EMR), they achieved a space-time yield of 227 g L^-1 d^-1 without significant loss of enzyme activity over 120 hours of operation .

Industrial Manufacturing Considerations

The enzymatic approaches to L-allo-threonine production offer several advantages for industrial scale manufacturing compared to traditional chemical synthesis routes. The enzymatic isomerization method with simultaneous crystallization requires only one enzyme-catalyzed reaction step, avoiding the multi-step processes typical of chemical syntheses .

This process operates under low energy consumption conditions (30°C, atmospheric pressure) in water and avoids the use and production of any toxic or harmful compounds . These features align well with green chemistry principles and suggest potential economic and environmental benefits for industrial scale production.

The enzyme membrane reactor approach for continuous production demonstrates scalability potential with impressive stability over extended operation periods . This stability, combined with high space-time yields, makes the process attractive for industrial applications where consistent, long-term production is desirable.

Key considerations for industrial manufacturing include enzyme production and recovery costs, substrate availability and cost, process optimization for maximum yield and purity, and downstream processing requirements. The crystallization-based approach offers inherent advantages in product isolation, as the crystallization step both drives the reaction equilibrium and facilitates product purification .

Applications and Research Significance

Pharmaceutical Relevance

The pharmaceutical significance of L-allo-threonine stems from both its presence in naturally occurring bioactive compounds and its utility in drug development processes. L-allo-threonine serves as a reactant in the synthesis of the antibiotic globomycin and its congener, SF-1902 A5, highlighting its role in pharmaceutical manufacturing .

Additionally, katanosins, a group of potent antibiotics, naturally contain L-allo-threonine as a structural component . This incorporation into bioactive peptides suggests that the unique stereochemistry of L-allo-threonine contributes to specific conformational properties that may be essential for antimicrobial activity.

The compound's potential in drug discovery extends to its use in the development of peptidomimetics, molecules that mimic the structure of peptides and are used to elucidate interactions at the molecular level . These applications offer insights into the fundamental principles of molecular recognition and binding, which are critical for rational drug design strategies.

Biotechnological Utilization

In the field of biotechnology, L-allo-threonine plays a significant role in synthetic biology, where it is used to engineer novel proteins with altered amino acid sequences . This application enables the investigation of protein folding mechanisms and the design of proteins with new functions, contributing to advances in protein engineering and the development of novel biocatalysts.

The enzymatic synthesis routes for L-allo-threonine production represent successful examples of biocatalysis, demonstrating how enzymes can be harnessed for stereoselective synthesis of valuable compounds . These approaches align with the growing trend toward more sustainable manufacturing processes in the biotechnology industry.

Furthermore, the continuous enzymatic production of L-allo-threonine in enzyme membrane reactors illustrates the potential for biocatalytic processes in continuous manufacturing settings . This application demonstrates how advances in enzyme engineering, reactor design, and process optimization can be combined to develop efficient biotechnological production systems.

Analytical Characterization

Identification Parameters

Accurate identification of L-allo-threonine relies on a combination of physical, chemical, and spectroscopic properties. Standard identification parameters include molecular weight verification using mass spectrometry, stereochemical analysis through optical rotation measurements, and structural confirmation via various spectroscopic techniques .

The compound's distinctive CAS registry number (28954-12-3 for the L-form), InChI Key (AYFVYJQAPQTCCC-HRFVKAFMSA-N), and SMILES notation (CC@HC@HC(O)=O) provide unique identifiers that facilitate database searches and information retrieval . These standardized identifiers are essential for unambiguous compound identification across different chemical databases and literature sources.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), also play important roles in L-allo-threonine identification, especially for distinguishing it from its diastereomer threonine in complex mixtures. The compound's retention behavior under specific chromatographic conditions can serve as an additional identification parameter .

Quality Control Standards

Quality control of L-allo-threonine typically involves assessment of several key parameters to ensure compound identity, purity, and integrity. Table 2 summarizes the primary quality control standards used for L-allo-threonine characterization.

Table 2: Quality Control Standards for L-allo-threonine

ParameterStandardReference
Purity≥99%
Melting Point272°C (decomposition)
Optical Rotation+9.2° (c=2 in H2O)
AppearanceWhite to off-white crystalline powder
FormCrystalline powder
Solubility TestSlightly soluble in water
Storage ConditionsKeep in dark place, sealed, dry, room temperature

Diastereomeric excess represents a particularly important quality parameter for L-allo-threonine, given the potential for contamination with its diastereomer threonine. The enzymatic production method with simultaneous crystallization achieved impressive diastereomeric excess values exceeding 98.4% for L-allo-threonine , establishing a benchmark for high-quality standards.

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